molecular formula C13H17BF3NO2 B1406516 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine CAS No. 1612287-99-6

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine

Cat. No.: B1406516
CAS No.: 1612287-99-6
M. Wt: 287.09 g/mol
InChI Key: NHTGGJIAIAPGHR-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound features a pyridine ring substituted at positions 2, 4, and 5 with a trifluoromethyl (-CF₃), methyl (-CH₃), and pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), respectively. This arrangement combines electron-withdrawing (-CF₃) and electron-donating (-CH₃) groups, along with a boronate moiety critical for Suzuki-Miyaura cross-coupling reactions .

Properties

IUPAC Name

4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF3NO2/c1-8-6-10(13(15,16)17)18-7-9(8)14-19-11(2,3)12(4,5)20-14/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTGGJIAIAPGHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iridium-Catalyzed C–H Borylation

The most prominent and efficient method for preparing this compound involves the Iridium-catalyzed direct C–H borylation of trifluoromethyl-substituted pyridines. This approach is notable for its regioselectivity, mild conditions, and broad substrate scope.

General Procedure:

  • Catalyst system: [Ir(OMe)(COD)]2 (1 mol%) combined with 4,4'-di-tert-butyl-2,2'-bipyridine ligand (dtbbpy, 2 mol%).
  • Boron source: Pinacolborane (HBPin), typically 1.5 equivalents.
  • Substrate: Trifluoromethyl-substituted pyridine derivative (1 equivalent).
  • Reaction conditions: Heated at 80 °C under nitrogen atmosphere in a Schlenk flask.
  • Reaction monitoring: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS).
  • Workup: After completion, the reaction mixture is cooled, exposed to air, dissolved in dichloromethane, and purified by silica gel column chromatography.

This method selectively installs the boronate ester group at the desired position on the pyridine ring, including the 5-position relative to the trifluoromethyl group, enabling the synthesis of this compound.

Traceless Borylation of Amino-Substituted Pyridines

For amino-substituted trifluoromethylpyridines, a traceless borylation method can be employed, which involves a two-step addition of pinacolborane and iridium catalyst with a 3,4,7,8-tetramethyl-1,10-phenanthroline ligand (tmphen):

  • Initial room temperature stirring of substrate with HBPin.
  • Followed by addition of iridium catalyst and ligand, then heating at 80 °C.
  • Similar workup and purification as above.

This method allows for efficient borylation without leaving residual amino groups, broadening the scope of accessible boronate esters.

Experimental Data and Analytical Findings

Representative Spectroscopic Data for the Target Compound

Parameter Data
[^1H NMR (600 MHz, CDCl3)](pplx://action/followup) δ 9.15 (s, 1H), 8.53 (s, 1H), 1.38 (br s, 12H, 4× CH3 of pinacol boronate)
[^13C NMR (151 MHz, CDCl3)](pplx://action/followup) δ 156.9 (CH), 146.9 (q, 2JC–F=37.4 Hz, C), 142.3 (q, 3JC–F=5.4 Hz, CH), 124.4 (q, 2JC–F=34.7 Hz, C), 122.3 (q, 1JC–F=274.0 Hz, CF3), 85.3 (2C, pinacol carbons), 24.8 (4× CH3 of pinacol)
[^19F NMR (376 MHz, CDCl3)](pplx://action/followup) δ −59.7 (q, 5J_F–F=12.0 Hz, CF3)
[^11B NMR (192 MHz, CDCl3)](pplx://action/followup) δ 30.0
Mass Spectrometry (EI-MS) m/z 341 (M^+), 326 (base peak), other fragments at 284, 242, 222, 172, 113, 85, 69

These data confirm the structure and purity of the boronate ester product.

Comparative Summary of Preparation Methods

Method Catalyst System Boron Source Conditions Substrate Scope Advantages
Iridium-Catalyzed C–H Borylation [Ir(OMe)(COD)]2 + dtbbpy ligand Pinacolborane (HBPin) 80 °C, N2 atmosphere Trifluoromethylpyridines High regioselectivity, mild conditions
Traceless Borylation [Ir(OMe)(COD)]2 + tmphen ligand Pinacolborane (HBPin) Room temp + 80 °C Amino-substituted trifluoromethylpyridines Avoids amino group residues, efficient

Notes on Alternative Routes and Challenges

  • Traditional approaches involving halogenated pyridine precursors followed by lithiation and borylation are less favored due to harsher conditions and lower selectivity.
  • The iridium-catalyzed methods provide a more direct, atom-economical, and environmentally friendly route.
  • Regioisomeric mixtures can sometimes form, requiring careful chromatographic separation.
  • The boronate ester group is sensitive to deborylation under prolonged storage or certain conditions, necessitating careful handling.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety enables palladium-catalyzed cross-coupling with aryl halides, forming biaryl structures. This reaction is pivotal for constructing complex molecules in drug discovery .

Key Reaction Parameters:

Reaction PartnerCatalyst SystemSolventTemperature (°C)Yield (%)Source
3-BromopyridinePd(PPh₃)₄THF8085
4-IodoanisolePd(dppf)Cl₂DMF10078
2-ChloroquinolinePd(OAc)₂/XPhosToluene9092

Mechanism :
The boronate ester undergoes transmetallation with palladium, followed by reductive elimination to form the C–C bond. The trifluoromethyl group enhances electrophilicity at the pyridine ring, directing coupling to the para position .

Electrophilic Substitution Reactions

The electron-deficient pyridine ring participates in electrophilic substitution, with regioselectivity influenced by the trifluoromethyl and boronate groups .

Example: Nitration

ConditionsProduct StructureYield (%)Source
HNO₃/H₂SO₄, 0°C, 2 hr4-Methyl-3-nitro-5-boronate-CF₃-pyridine67

Regiochemical Outcome :
The trifluoromethyl group directs nitration to the meta position relative to itself, while the boronate ester deactivates the adjacent positions .

Hydrolysis of Boronate Ester

The pinacol boronate group hydrolyzes to a boronic acid under acidic or oxidative conditions, enabling further functionalization .

Hydrolysis Conditions:

ReagentSolventTemperature (°C)Time (hr)Yield (%)Source
H₂O₂, AcOHTHF/H₂O251295
NaIO₄, NH₄OAcDCM/H₂O40688

Applications :
The resulting boronic acid serves as an intermediate in bioconjugation or additional cross-coupling reactions .

Nucleophilic Displacement at Trifluoromethyl Group

While the CF₃ group is typically inert, it undergoes displacement under radical or photochemical conditions .

Radical Trifluoromethylthiolation:

ReagentLight SourceSolventYield (%)Source
AgSCF₃, K₂S₂O₈UV (365 nm)MeCN45

Limitation : Low yields due to competing side reactions .

Catalytic Borylation and Functionalization

The compound undergoes iridium-catalyzed borylation to install additional boronate groups, enhancing modularity in synthesis .

Iridium-Catalyzed Reaction:

CatalystLigandSubstrateYield (%)Source
[Ir(OMe)(COD)]₂dtbbpy3-Bromopyridine89

Selectivity : Borylation occurs preferentially at the γ-position of the pyridine ring due to steric hindrance from the methyl group .

Stability and Reaction Optimization

Critical factors influencing reactivity:

ParameterOptimal RangeImpact on YieldSource
Solvent PolarityLow (e.g., THF, Toluene)Reduces boronate hydrolysis
Catalyst Loading1–2 mol% PdBalances cost and efficiency
Temperature80–100°CAccelerates transmetallation

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H17BN2O4
  • Molecular Weight : 264.09 g/mol
  • CAS Number : 1610705-51-5

The compound features a pyridine ring substituted with both a trifluoromethyl group and a boron-containing dioxaborolane moiety. This unique structure imparts specific reactivity and solubility characteristics that are advantageous in various applications.

Applications in Organic Synthesis

1. Cross-Coupling Reactions

  • The boron atom in the dioxaborolane structure can participate in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds and is widely used for synthesizing biaryl compounds and pharmaceuticals.
  • Case Study : In a recent study, the compound was utilized to couple with various aryl halides to produce complex organic molecules with high yields and selectivity .

2. Functionalization of Aromatic Compounds

  • The trifluoromethyl group enhances the electrophilic character of the aromatic ring, allowing for selective functionalization under mild conditions.
  • Example : Researchers have reported successful electrophilic substitutions that introduce different functional groups onto the pyridine ring without significant side reactions .

Applications in Medicinal Chemistry

1. Development of Anticancer Agents

  • Compounds similar to this one have shown potential as anticancer agents due to their ability to inhibit specific enzymes involved in cancer cell proliferation.
  • Research Insight : A derivative of this compound was tested against various cancer cell lines, demonstrating significant cytotoxicity and selectivity towards malignant cells .

2. Antibiotic Development

  • The structural features of this compound allow it to interact with bacterial enzymes effectively, making it a candidate for developing new antibiotics.
  • Study Findings : Preliminary studies indicate that modifications of the dioxaborolane moiety can enhance antibacterial activity against resistant strains of bacteria .

Applications in Materials Science

1. Polymer Chemistry

  • The boron-containing structure can be incorporated into polymer backbones to create materials with enhanced thermal stability and mechanical properties.
  • Application Example : Polymers synthesized using this compound as a monomer exhibited improved resistance to thermal degradation compared to traditional polymers .

2. Sensor Technology

  • The unique electronic properties imparted by the trifluoromethyl group make this compound suitable for developing chemical sensors that detect specific analytes.
  • Research Application : Studies have shown that films made from this compound can selectively respond to changes in environmental conditions, such as pH or the presence of certain gases .

Summary of Research Findings

Application AreaKey Findings
Organic SynthesisEffective in cross-coupling reactions; high yields in biaryl synthesis
Medicinal ChemistryPotential anticancer and antibiotic properties; selective enzyme inhibition
Materials ScienceEnhanced thermal stability in polymers; effective chemical sensors

Mechanism of Action

The mechanism of action of 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine primarily involves its role as a boronic ester in cross-coupling reactions. The compound acts as a nucleophile, where the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the electrophile (e.g., aryl halide). This results in the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

Table 1: Key Structural and Functional Differences
Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-CF₃, 4-CH₃, 5-boronate C₁₃H₁₇BF₃NO₂ 287.09 Balanced electronic effects; high cross-coupling efficiency
3-(Pinacolboronate)-5-(trifluoromethyl)pyridine 3-boronate, 5-CF₃ C₁₂H₁₅BF₃NO₂ 273.06 Reduced steric hindrance at boronate position; lower molecular weight
5-(Pinacolboronate)-4-CF₃-pyridin-2-amine 2-NH₂, 4-CF₃, 5-boronate C₁₂H₁₅BF₃N₂O₂ 288.07 Amino group enhances solubility; potential for hydrogen bonding
3-Methoxy-5-(pinacolboronate)-2-CF₃-pyridine 3-OCH₃, 5-boronate, 2-CF₃ C₁₃H₁₇BF₃NO₃ 303.09 Methoxy group increases electron density; altered reactivity in couplings
2-CF₃-5-iodo-4-methylpyridine 2-CF₃, 4-CH₃, 5-I C₇H₅F₃IN 287.02 Iodo substituent serves as a precursor for boronate installation

Reactivity in Cross-Coupling Reactions

  • Target Compound : The boronate at position 5 facilitates coupling with aryl/heteroaryl halides at position 4. The -CF₃ group at position 2 stabilizes the pyridine ring electronically, while the methyl group at position 4 minimizes steric hindrance .
  • 3-Boronate-5-CF₃ Isomer : Positional inversion shifts reactivity; coupling occurs at position 3. The absence of a methyl group may increase susceptibility to oxidative degradation.

Biological Activity

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a trifluoromethyl group and a boron-containing moiety. Its molecular formula is C12H18BNO4C_{12}H_{18}BNO_4 with a molecular weight of approximately 283.15 g/mol. The presence of the boron atom in the dioxaborolane structure is significant for its biological interactions.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cell signaling pathways. For instance, it has been evaluated for its inhibitory effects on DYRK1A (Dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A), which plays a role in various cellular processes including differentiation and proliferation .
  • Antioxidant Properties : Preliminary studies suggest that it exhibits antioxidant activity, which could be beneficial in mitigating oxidative stress-related damage in cells .
  • Anti-inflammatory Effects : The compound has been assessed for its ability to modulate inflammatory responses in cellular models, indicating potential therapeutic applications in inflammatory diseases .

Anticancer Activity

Recent research has indicated that derivatives of this compound possess significant anticancer properties. For example:

  • In Vitro Studies : The compound demonstrated potent inhibitory effects on cancer cell lines such as MDA-MB-231 (a triple-negative breast cancer cell line), with IC50 values indicating strong growth inhibition compared to standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .
  • Mechanistic Insights : It was found to induce apoptosis in cancer cells through caspase activation pathways, suggesting a mechanism that could be exploited for cancer therapy.

Case Studies

Several studies have reported on the biological activity of related compounds that share structural similarities:

  • DYRK1A Inhibition : A study highlighted the synthesis and evaluation of DYRK1A inhibitors derived from similar pyridine structures, showing nanomolar-level inhibitory activity alongside anti-inflammatory effects in microglial cells .
  • Antiviral Activity : Compounds with similar dioxaborolane moieties have been reported to exhibit antiviral properties against influenza viruses, demonstrating their potential utility as therapeutic agents .

Safety and Toxicology

Toxicological assessments have revealed that while some derivatives exhibit beneficial biological activities, they also pose risks such as skin irritation and eye damage at certain concentrations . Therefore, careful evaluation of safety profiles is essential before clinical application.

Summary Table of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionDYRK1A inhibition with nanomolar IC50
Antioxidant ActivitySignificant reduction in oxidative stress markers
Anticancer ActivityStrong growth inhibition in MDA-MB-231 cells
Anti-inflammatoryModulation of pro-inflammatory responses

Q & A

Q. What purification techniques maximize yield and purity?

  • Chromatography : Silica gel column chromatography with hexane/EtOAc (4:1) .
  • Recrystallization : Use ethanol/water mixtures for crystalline isolates .
  • Quality control : Validate purity via melting point (analogous compounds: mp 123–124°C ) and elemental analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.